2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Beschreibung
The compound 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a 1,3,4-oxadiazole core substituted with a methylpyrazole moiety via a thioether linkage. The ethanone group is further functionalized with a 4-phenylpiperazine ring, a structural motif commonly associated with central nervous system (CNS) targeting due to its affinity for neurotransmitter receptors .
Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide precursor.
Alkylation or nucleophilic substitution to introduce the 5-methylpyrazole-methyl group.
Coupling of the oxadiazole-thiol intermediate with a bromoethanone-piperazine derivative under basic conditions (e.g., triethylamine) .
Eigenschaften
IUPAC Name |
2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-7-8-20-25(15)13-17-21-22-19(27-17)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQYGCHTSSRWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s uniqueness lies in its combination of a 1,3,4-oxadiazole-thioether, 5-methylpyrazole, and 4-phenylpiperazine groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Substituent Effects: The 4-phenylpiperazine group in the target compound may enhance receptor binding compared to simpler phenyl-ethanone analogs (e.g., ). Sulfonyl-piperazine modifications (e.g., ) improve aqueous solubility, a property absent in the target compound’s structure.
Synthetic Yields and Purification :
Pharmacological Implications (Inferred)
While pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Tetrazole-piperazine derivatives (e.g., ) show preliminary antiproliferative activity, suggesting the target’s piperazine moiety could confer similar bioactivity.
- Thiadiazole-thioether analogs (e.g., ) with reported CNS activity (e.g., m/z 371.1, melting point 191.8°C) highlight the importance of sulfur-containing linkages in drug design.
Q & A
Basic: What are the key synthetic routes for preparing 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?
The synthesis typically involves:
- Cyclization of hydrazides with carboxylic acid derivatives to form the 1,3,4-oxadiazole ring .
- Thioether linkage formation between the oxadiazole and ethanone moiety using coupling agents like NaH or K₂CO₃ in DMF/acetonitrile .
- Nucleophilic substitution to introduce the 4-phenylpiperazine group under reflux conditions .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Basic: How is structural characterization performed for this compound?
A multi-technique approach is essential:
- X-ray crystallography (using SHELX or WinGX) resolves bond lengths/angles and confirms stereochemistry .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and connectivity, with the pyrazole methyl group appearing as a singlet (~δ 2.3 ppm) .
- High-resolution mass spectrometry (HR-MS) validates the molecular formula (e.g., [M+H]⁺ peak) .
Basic: What solvents and catalysts are optimal for its synthesis?
- Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution and cyclization .
- Bases : NaH or K₂CO₃ catalyze thioether formation, while glacial acetic acid aids cyclocondensation .
- Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves oxadiazole ring formation efficiency .
Advanced: How can reaction yields be optimized for the oxadiazole intermediate?
- Temperature control : Cyclization of hydrazides requires precise heating (80–100°C) to avoid side products like open-chain thiosemicarbazides .
- Stoichiometric ratios : A 1:1 molar ratio of hydrazide to carboxylic acid derivative minimizes unreacted starting material .
- Real-time monitoring : Use HPLC to track reaction progress and adjust conditions dynamically .
Advanced: How do electronic effects of substituents influence bioactivity?
- The 5-methylpyrazole group enhances lipophilicity, improving membrane permeability .
- Thioether linkage increases metabolic stability compared to ether analogs .
- Piperazine moiety modulates receptor binding; para-substituted phenyl groups (e.g., electron-withdrawing Cl) enhance affinity for CNS targets .
Advanced: What strategies resolve contradictions in biological activity data?
- Dose-response studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based) to confirm target specificity .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may skew results .
- Molecular docking : Compare binding poses in different protein conformations (e.g., AutoDock Vina) to explain variability .
Advanced: How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the oxadiazole with 1,2,4-triazole to enhance solubility without losing activity .
- Prodrug strategies : Introduce ester groups at the ethanone carbonyl to improve oral bioavailability .
- LogP optimization : Replace phenylpiperazine with morpholine to reduce logP (target <3) for better CNS penetration .
Advanced: What computational methods predict crystallographic behavior?
- Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., H-bonding, π-π stacking) .
- Powder XRD simulations (Mercury software) validate polymorph stability under storage conditions .
- Torsion angle libraries (from Cambridge Structural Database) guide conformational analysis .
Advanced: How to address synthetic scalability challenges?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, temperature) to maximize yield .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts .
- Silencing/overexpression : Use CRISPR or siRNA to correlate target protein levels with activity .
- Fluorescence polarization : Quantify binding affinity in live cells using labeled probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
